17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Overview
Description
Stigmast-5-en-3beta-ol is a natural product found in Tetragonia tetragonoides, Dioscorea dumetorum, and other organisms with data available.
Scientific Research Applications
Anti-Diabetic Potential
- Glucose Uptake Regulation : Stigmast-5-en-3beta-ol enhances glucose uptake, suggesting its potential in managing insulin resistance and diabetes. It functions through the PI3K dependent pathway in L6 myotubes, a rat skeletal muscle model (Sujatha et al., 2010).
- Antidiabetic Activity in Mice : The compound was isolated from the chloroform extract of Aristolochia indica and showed significant antidiabetic effects in alloxan-induced diabetic mice, along with antioxidant properties (Karan et al., 2012).
Anticancer Properties
- Antiproliferative Effects : Stigmast-5-en-3-ol, isolated from Dendronephthya gigantea, has shown prominent antiproliferative effects on leukemia and breast cancer cell lines. Its action is mediated through the mitochondria-dependent apoptotic pathway (Fernando et al., 2018).
- Cytotoxic Activity : Various studies have isolated stigmast-5-en-3beta-ol and related compounds from different plant sources, demonstrating cytotoxic effects against various cancer cell lines (Farabi et al., 2017).
Anti-Inflammatory Activity
- Hexane Extracts of Bursera simaruba : Studies on hexane extracts containing stigmast-5-en-3beta-ol have shown strong anti-inflammatory activity comparable to phenylbutazone (Carretero et al., 2008).
Neuroprotective and Other Effects
- Nerve Growth Factor Potentiation : Compounds including stigmast-5-en-3beta-ol isolated from Verbena littoralis enhanced nerve growth factor-mediated neurite outgrowth, suggesting potential neuroprotective effects (Li et al., 2003).
- Hypoglycaemic Effect : Stigmast-4-en-3-one, derived from stigmast-5-en-3beta-ol, demonstrated significant hypoglycaemic effects in diabetic rats, indicating its potential in diabetes management (Jamaluddin et al., 1995).
Algicidal and Herbicidal Activity
- Rice Hull Extracts : Extracts from rice hulls containing steroidal compounds including stigmast-5-en-3beta-ol showed significant inhibitory activities against harmful algae and weeds, suggesting its use in environmentally friendly agricultural practices (Chung et al., 2007).
Properties
CAS No. |
68555-08-8 |
---|---|
Molecular Formula |
C29H50O |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3 |
InChI Key |
KZJWDPNRJALLNS-UHFFFAOYSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
68555-08-8 19044-06-5 |
|
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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